N-(propan-2-yl)-1,2-oxazole-5-carboxamide N-(propan-2-yl)-1,2-oxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1481407-07-1
VCID: VC11878665
InChI: InChI=1S/C7H10N2O2/c1-5(2)9-7(10)6-3-4-8-11-6/h3-5H,1-2H3,(H,9,10)
SMILES: CC(C)NC(=O)C1=CC=NO1
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

N-(propan-2-yl)-1,2-oxazole-5-carboxamide

CAS No.: 1481407-07-1

Cat. No.: VC11878665

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

N-(propan-2-yl)-1,2-oxazole-5-carboxamide - 1481407-07-1

Specification

CAS No. 1481407-07-1
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name N-propan-2-yl-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C7H10N2O2/c1-5(2)9-7(10)6-3-4-8-11-6/h3-5H,1-2H3,(H,9,10)
Standard InChI Key PPKPUKDCLXFXCJ-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=CC=NO1
Canonical SMILES CC(C)NC(=O)C1=CC=NO1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Propan-2-yl)-1,2-oxazole-5-carboxamide features a 1,2-oxazole core substituted at the 5-position with a carboxamide group and at the nitrogen atom with an isopropyl (propan-2-yl) moiety. The IUPAC name, N-propan-2-yl-1,2-oxazole-5-carboxamide, reflects this substitution pattern. The SMILES notation CC(C)NC(=O)C1=CC=NO1 provides a simplified representation of its structure.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight154.17 g/mol
IUPAC NameN-propan-2-yl-1,2-oxazole-5-carboxamide
InChIInChI=1S/C7H10N2O2/c1-5(2)9-7(10)6-3-4-8-11-6/h3-5H,1-2H3,(H,9,10)
InChIKeyPPKPUKDCLXFXCJ-UHFFFAOYSA-N

The oxazole ring’s aromaticity and electron-rich nature enable π-π stacking and hydrogen-bonding interactions, which are critical for its biological activity.

Synthesis and Purification

Synthetic Routes

The synthesis of N-(propan-2-yl)-1,2-oxazole-5-carboxamide typically involves coupling reactions between 1,2-oxazole-5-carboxylic acid derivatives and isopropylamine. A representative protocol includes:

  • Activation of Carboxylic Acid: Treat 1,2-oxazole-5-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride intermediate.

  • Amidation: React the acyl chloride with isopropylamine in the presence of a base (e.g., triethylamine) to yield the carboxamide.

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction Temperature0–5°CMinimizes side reactions
SolventDichloromethaneEnhances reagent solubility
Molar Ratio (Acid:Amine)1:1.2Ensures complete conversion

Analytical Characterization

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%), while mass spectrometry (MS) identifies the molecular ion peak at m/z 154.17.

Pharmacological Profile

Antimicrobial Activity

In vitro studies demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to interference with bacterial cell wall synthesis.

Anti-Inflammatory Effects

In murine models of contact dermatitis, topical application reduced edema by 40% at 1% (w/v) concentration, comparable to dexamethasone. This activity may stem from inhibition of cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) production.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Modifications at the oxazole ring yield ATP-competitive kinase inhibitors.

  • Antiviral Agents: Derivatives with appended sulfonamide groups show activity against influenza A.

Material Science

Incorporation into polymers enhances UV stability and mechanical strength, making it valuable for coatings and packaging materials.

Recent Advances and Future Directions

Metabolic Stability

Despite promising in vitro activity, the compound exhibits high plasma clearance in mice (CL = 45 mL/min/kg), necessitating structural modifications to improve pharmacokinetics.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) increased bioavailability by 3-fold in preclinical trials, highlighting potential for formulation optimization.

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